molecular formula C8H17O3P B14627337 Diethyl (2-methylprop-1-en-1-yl)phosphonate CAS No. 58142-40-8

Diethyl (2-methylprop-1-en-1-yl)phosphonate

Cat. No.: B14627337
CAS No.: 58142-40-8
M. Wt: 192.19 g/mol
InChI Key: UCCIWGKPAPDPCU-UHFFFAOYSA-N
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Description

Diethyl (2-methylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C7H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-methylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with an appropriate alkene under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the alkene to form the desired phosphonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to replace the ethoxy groups.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl (2-methylprop-1-en-1-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-methylprop-1-en-1-yl)phosphonate is unique due to its specific alkene substitution, which provides distinct reactivity patterns compared to other phosphonates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reaction outcomes.

Properties

CAS No.

58142-40-8

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylprop-1-ene

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h7H,5-6H2,1-4H3

InChI Key

UCCIWGKPAPDPCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=C(C)C)OCC

Origin of Product

United States

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